molecular formula C26H25N3O2S2 B12212929 N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B12212929
M. Wt: 475.6 g/mol
InChI Key: CTHMJOGVCUTKOR-UHFFFAOYSA-N
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Description

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiazole and thiophene rings, followed by the introduction of the functional groups. Common reagents used in these reactions include thionyl chloride, aniline, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiophene derivatives with comparable structures and functional groups. Examples include:

  • Thiazole-2-carboxamide derivatives
  • Thiophene-2-carboxamide derivatives

Uniqueness

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C26H25N3O2S2/c1-18-11-13-19(14-12-18)23-25(28-24(30)22-10-6-16-32-22)33-26(27-20-7-3-2-4-8-20)29(23)17-21-9-5-15-31-21/h2-4,6-8,10-14,16,21H,5,9,15,17H2,1H3,(H,28,30)

InChI Key

CTHMJOGVCUTKOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4CCCO4)NC(=O)C5=CC=CS5

Origin of Product

United States

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